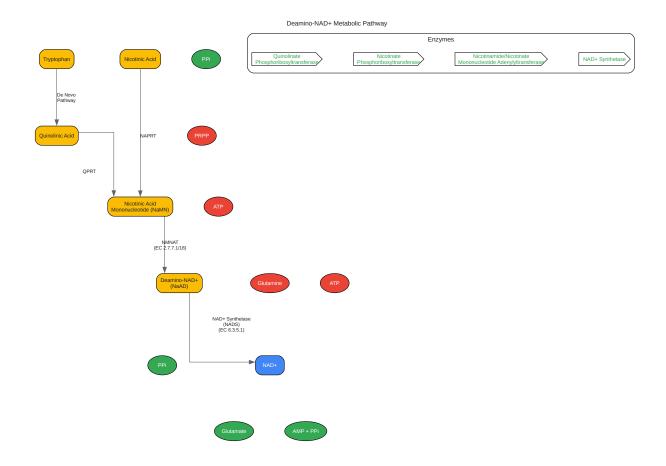


Deamino-NAD Synthesis and Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Deamino-NAD			
Cat. No.:	B12361425	Get Quote		

For Researchers, Scientists, and Drug Development Professionals


Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The biosynthesis of NAD+ can occur through several routes, including de novo synthesis from tryptophan and salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside. A key intermediate in the de novo and Preiss-Handler pathways is nicotinic acid adenine dinucleotide (NaAD), also known as **deamino-NAD+**. This technical guide provides a comprehensive overview of the synthesis and metabolic fate of **deamino-NAD+**, including detailed enzymatic kinetics, experimental protocols for its study, and its role within the broader NAD+ metabolic network.

Deamino-NAD+ Metabolic Pathway

Deamino-NAD+ is synthesized from nicotinic acid mononucleotide (NaMN) and ATP by the enzyme nicotinamide/nicotinate mononucleotide adenylyltransferase (NMNAT). Subsequently, **deamino-NAD**+ is amidated by NAD+ synthetase (NADS) to form NAD+. This process is a crucial juncture in NAD+ biosynthesis, linking the de novo synthesis pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid to the final production of NAD+.

Click to download full resolution via product page

Figure 1. Overview of the **Deamino-NAD**+ metabolic pathway.

Enzymology of Deamino-NAD+ Synthesis Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT)

NMNATs are a family of essential enzymes that catalyze the reversible transfer of an adenylyl group from ATP to either nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to form NAD+ or **deamino-NAD**+ (NaAD), respectively.[1][2] Humans have three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations and tissue distributions.[1] NMNAT1 is primarily nuclear, NMNAT2 is found in the Golgi complex and cytoplasm, and NMNAT3 is mitochondrial.

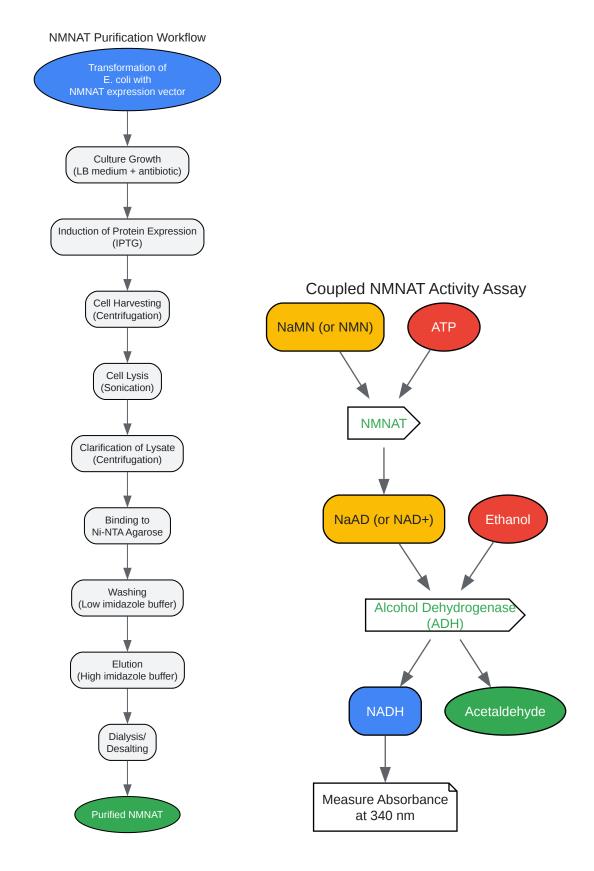
Quantitative Data for NMNAT Enzymes

Enzyme Isoform	Substrate	Km (μM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ S ⁻¹)	Organism	Referenc e
Human NMNAT1	ATP	43	-	-	Homo sapiens	[3]
Human NMNAT1	NMN	16	-	-	Homo sapiens	[3]
Human NMNAT1	NaMN	Similar to	-	-	Homo sapiens	
Human NMNAT2	ATP	-	-	-	Homo sapiens	_
Human NMNAT2	NMN	-	-	-	Homo sapiens	-
Human NMNAT3	ATP	-	-	-	Homo sapiens	-
Human NMNAT3	NMN	-	-	-	Homo sapiens	-

Note: Detailed kinetic data for NMNAT with NaMN as a substrate is less prevalent in the literature than for NMN, though the catalytic efficiency is reported to be similar.

NAD+ Synthetase (NADS)

NAD+ synthetase catalyzes the final step in the de novo synthesis of NAD+, the amidation of **deamino-NAD**+ to NAD+. This reaction typically utilizes glutamine or ammonia as the nitrogen donor.


Quantitative Data for NAD+ Synthetase

Enzyme Source	Substrate	Km (µM)	Reference
Escherichia coli	Deamido-NAD+	200	
Escherichia coli	ATP	11	_
Escherichia coli	Ammonia	0.65	-
Yeast	Deamido-NAD+	170	-
Yeast	ATP	190	-
Yeast	Ammonia	64	-

Experimental ProtocolsPurification of Recombinant NMNAT

This protocol describes the expression and purification of His-tagged NMNAT from E. coli.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NMNAT1 Wikipedia [en.wikipedia.org]
- 2. NMNAT1 Activity Assay Kit (Colorimetric) (ab221820) | Abcam [abcam.com]
- 3. content.abcam.com [content.abcam.com]
- To cite this document: BenchChem. [Deamino-NAD Synthesis and Metabolic Pathway: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361425#deamino-nad-synthesis-and-metabolic-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.